molecular formula C18H15ClFN5OS B3744406 1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one

1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one

Cat. No.: B3744406
M. Wt: 403.9 g/mol
InChI Key: HTSDADPOMIGTOE-UHFFFAOYSA-N
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Description

1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one is a complex organic compound that features a triazine ring, a fluorophenyl group, and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Ring: This can be achieved by reacting cyanuric chloride with an amine, such as 4-fluoroaniline, under controlled conditions.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction with another amine, such as 4-chloroaniline, to introduce the chlorophenyl group.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The triazine ring and the phenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-Amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propan-2-one
  • 1-{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one

Uniqueness

1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both fluorophenyl and chlorophenyl groups can enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]-3-(4-chlorophenyl)sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5OS/c19-11-1-7-15(8-2-11)27-10-14(26)9-16-23-17(21)25-18(24-16)22-13-5-3-12(20)4-6-13/h1-8H,9-10H2,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSDADPOMIGTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CC(=O)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one
Reactant of Route 2
Reactant of Route 2
1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one
Reactant of Route 3
Reactant of Route 3
1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one
Reactant of Route 4
Reactant of Route 4
1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one
Reactant of Route 5
Reactant of Route 5
1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one
Reactant of Route 6
Reactant of Route 6
1-{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one

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